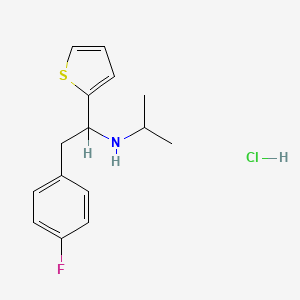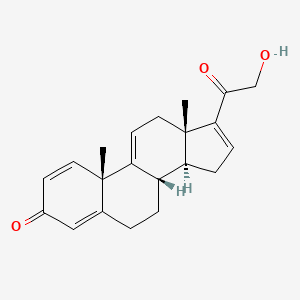
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione is a synthetic corticosteroid with notable anti-inflammatory and immunosuppressive properties. This compound is used in the research of various inflammatory and autoimmune diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione typically involves a series of chemical and microbiological reactions. One efficient method starts with 9α-hydroxyandrostenedione, which undergoes a sequence of transformations including dehydration, construction of the pregnane side chain, addition of a dihydroxyacetone motif, and introduction of double bonds in rings A and D . Another method involves the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, followed by hydrolysis, decarboxylation, dehydration, and dehydrogenation .
Industrial Production Methods
Industrial production of this compound often employs a combined microbial and chemical process. This method is more economical and environmentally friendly, involving fewer reaction steps, milder conditions, and reduced use of organic solvents and toxic catalysts .
Análisis De Reacciones Químicas
Types of Reactions
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to 16alpha-hydroxyprednisolone through oxidation, bromo-hydroxylation, debromination, and alcoholysis.
Reduction: Reduction reactions to modify the steroid structure.
Substitution: Introduction of functional groups to enhance its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, bromine, and alcohols. Reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various corticosteroids such as dexamethasone and other halogenated corticosteroids .
Aplicaciones Científicas De Investigación
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione is extensively used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is utilized in the study of inflammatory diseases, autoimmune disorders, and as a precursor in the synthesis of highly active fluorinated corticosteroids . Additionally, it serves as a key intermediate in the production of various pharmaceutical compounds .
Mecanismo De Acción
The mechanism of action of 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and immune responses, thereby exerting its anti-inflammatory and immunosuppressive effects.
Comparación Con Compuestos Similares
Similar Compounds
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione: A key intermediate in the synthesis of dexamethasone.
11ß,16a,17,21-Tetrahydroxypregna-1,4-dien-3,20-dione: Used in analytical testing and pharmaceutical impurity detection.
Uniqueness
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione stands out due to its specific structural features that allow for efficient synthesis of highly active corticosteroids. Its unique combination of hydroxyl and double bond functionalities makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C21H24O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(8S,10S,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H24O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h6-9,11,15-16,22H,3-5,10,12H2,1-2H3/t15-,16-,20-,21-/m0/s1 |
Clave InChI |
NILYNOCENWPTJL-LRGYGIHKSA-N |
SMILES isomérico |
C[C@]12CC=C3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@@]43C |
SMILES canónico |
CC12CC=C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


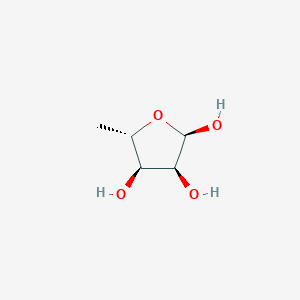
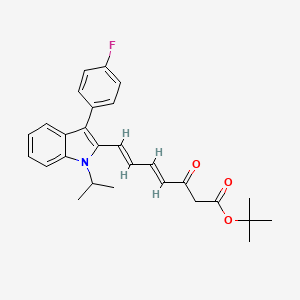
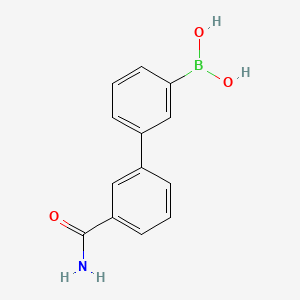
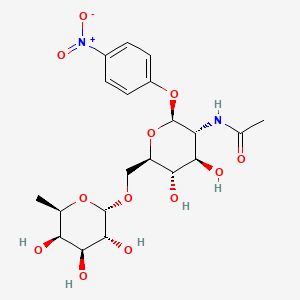
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
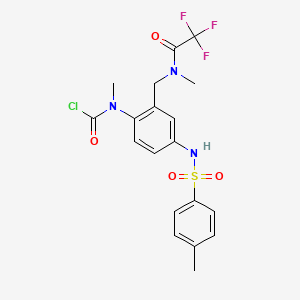
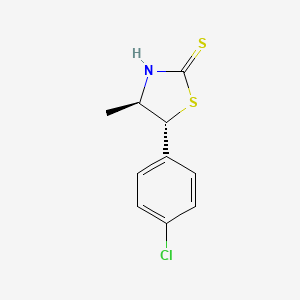
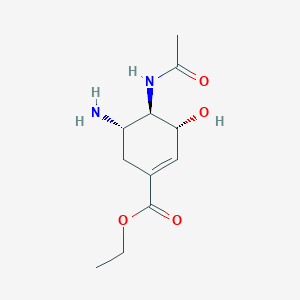
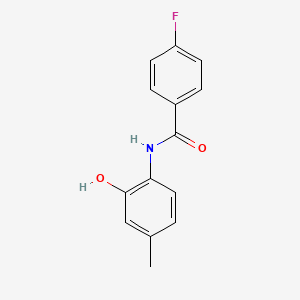
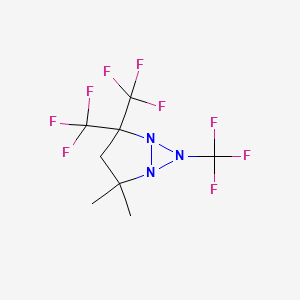
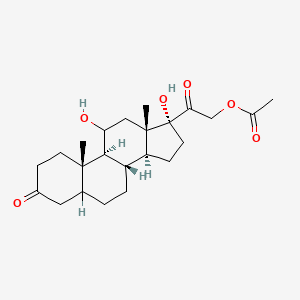
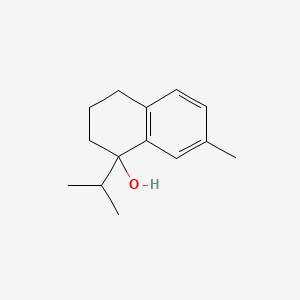
![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)
